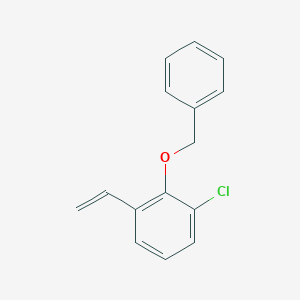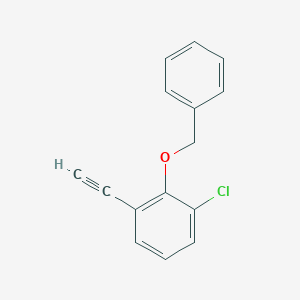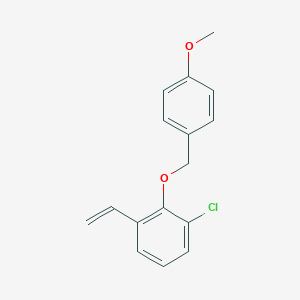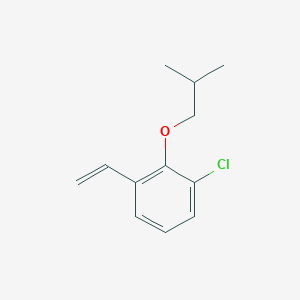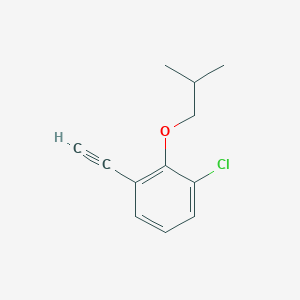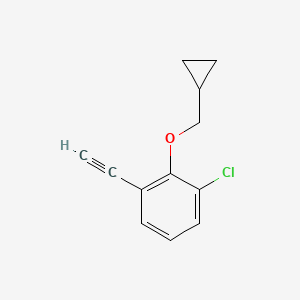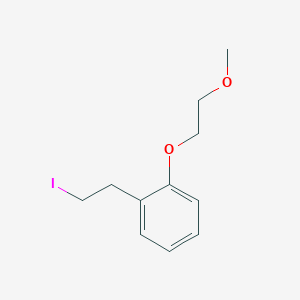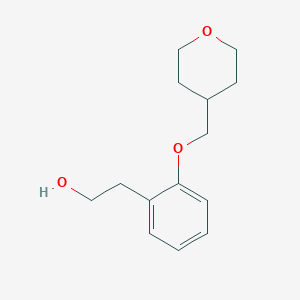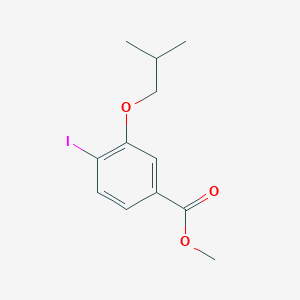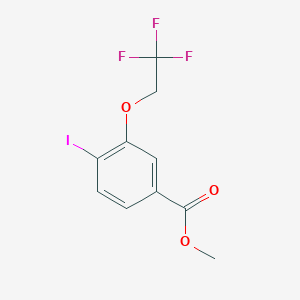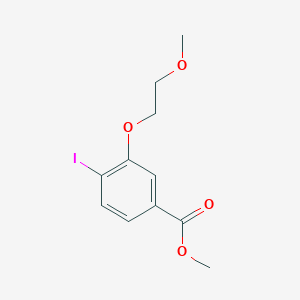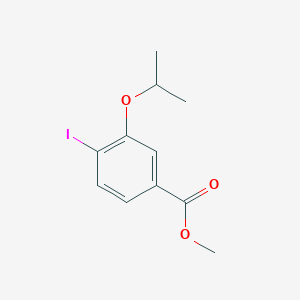
Methyl 4-iodo-3-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-3-isopropoxybenzoate is an organic compound with the molecular formula C11H13IO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the hydrogen atom at the meta position is replaced by an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-iodo-3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the iodination of methyl 3-isopropoxybenzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is carried out in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkyl boronic acids and alkynes, respectively.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Conversely, the isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of bases like potassium carbonate or cesium carbonate, and solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride in ether solvents, and oxidizing agents like chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Formation of substituted benzoates with various functional groups.
Coupling Reactions: Formation of biaryl or aryl-alkyne compounds.
Oxidation and Reduction: Formation of alcohols or carbonyl compounds.
Scientific Research Applications
Methyl 4-iodo-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-isopropoxybenzoate depends on the specific application and reaction context. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent, and reductive elimination to form the desired product. In biological systems, the compound may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 4-iodobenzoate: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 3-iodobenzoate: Similar to methyl 4-iodobenzoate but with the iodine atom at the meta position.
Uniqueness
Methyl 4-iodo-3-isopropoxybenzoate is unique due to the presence of both an iodine atom and an isopropoxy group on the benzoate ring. This combination of functional groups imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and a useful probe in biological studies.
Properties
IUPAC Name |
methyl 4-iodo-3-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTPEMDGZNZDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
